{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride
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Overview
Description
{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 7-position. One common method involves the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold. The methanol group can then be introduced via a nucleophilic substitution reaction, and the final hydrochloride salt is obtained by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The methanol group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride depends on its specific biological target. In general, compounds with an imidazo[1,2-a]pyridine core can interact with various enzymes, receptors, and other biomolecules, modulating their activity. The methanol group may also play a role in binding interactions or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methanol group.
Imidazo[1,2-a]pyridin-3-ylmethanol: A similar compound with the methanol group at a different position.
Imidazo[1,2-a]pyridin-7-ylamine: A derivative with an amine group instead of methanol.
Uniqueness
{imidazo[1,2-a]pyridin-7-yl}methanol hydrochloride is unique due to the presence of the methanol group at the 7-position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
CAS No. |
86718-04-9 |
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Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-1-3-10-4-2-9-8(10)5-7;/h1-5,11H,6H2;1H |
InChI Key |
BZGYYFKWXFQCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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